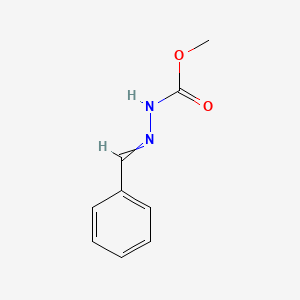
2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C8HCl3IN2 It is a derivative of benzene, characterized by the presence of three chlorine atoms, one iodine atom, and two cyano groups attached to the benzene ring
准备方法
The synthesis of 2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile typically involves the halogenation of benzene derivatives followed by the introduction of cyano groups. One common method involves the iodination of 2,4,5-trichlorobenzene-1,3-dicarbonitrile using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the halogenation process. Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products. Reagents such as hydrogen peroxide and sodium borohydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures. Palladium-catalyzed coupling reactions are often employed for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce oxides .
科学研究应用
2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block for designing new molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and cyano groups enable it to form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. For example, its potential anticancer activity may involve the inhibition of enzymes involved in cell proliferation .
相似化合物的比较
2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile can be compared with similar compounds such as:
2,4,5,6-Tetrachloro-1,3-benzenedicarbonitrile: This compound has four chlorine atoms instead of three chlorine and one iodine atom.
2,4,5-Trichloro-1,3-benzenedicarbonitrile:
2,4,6-Trichloro-1,3-benzenedicarbonitrile: This compound has a different substitution pattern, leading to variations in its reactivity and uses.
属性
CAS 编号 |
677751-53-0 |
|---|---|
分子式 |
C8Cl3IN2 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
2,4,5-trichloro-6-iodobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8Cl3IN2/c9-5-3(1-13)6(10)7(11)8(12)4(5)2-14 |
InChI 键 |
OVYQAZOBAQNBQH-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)I)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate](/img/structure/B12514742.png)



![Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate](/img/structure/B12514764.png)



![2-({6-[(6-{[6-(Decyloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12514788.png)
![[(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B12514790.png)



